molecular formula C15H15N3O B1522153 3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile CAS No. 1209676-96-9

3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile

Cat. No. B1522153
M. Wt: 253.3 g/mol
InChI Key: CHCDOFFKWXWABQ-UHFFFAOYSA-N
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Description

“3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile” is a chemical compound with the molecular formula C15H15N3O and a molecular weight of 253.30 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile” is based on its molecular formula C15H15N3O . Detailed structural analysis would typically involve techniques such as NMR, HPLC, LC-MS, UPLC & more .

Scientific Research Applications

Crystal Structure Analysis and Molecular Docking

  • Crystal Structure and Docking Studies: The crystal structure of related indolizine derivatives has been elucidated, providing insight into their molecular interactions and conformations. Molecular docking studies suggest these compounds could potentially inhibit enzymes like Nicotinamidephosphoribosyltransferase (NAMPT), which is relevant for apoptosis sensitivity in certain cell types (Venkateshan et al., 2019).

Synthesis and Chemical Reactions

  • Intramolecular Hydroarylation: Research shows that cyclization of indolizines bearing formyl groups leads to benzo[e]pyrido[1,2-a]indoles, indicating a deformylative intramolecular hydroarylation process (Jung & Kim, 2015).
  • New Synthetic Approaches: Alternative synthetic routes for pyrrolo[3,4-a]indolizines have been developed, enhancing the accessibility of these compounds (Tereshchenko et al., 2006).
  • Regioselective Annulation: The creation of 5-acylindolizine-7-carbonitriles through regioselective processes expands the chemical space for indolizines, demonstrating versatility in synthesis (Kim et al., 2021).
  • One-Pot Synthesis Techniques: Efficient methods for synthesizing substituted pyrido[2,3-b]indolizine-10-carbonitriles showcase the adaptability of indolizine chemistry (Proença & Costa, 2011).

Applications in Drug Discovery

  • Azafluorene Derivatives: A study on azafluorene derivatives, closely related to indolizines, reveals their potential as inhibitors of SARS-CoV-2 RdRp, indicating applications in antiviral drug development (Venkateshan et al., 2020).

Advancements in Heterocyclic Chemistry

  • Polysubstituted Indolizines: The development of methods for the synthesis of polysubstituted indolizines contributes to the exploration of heterocyclic compounds in chemistry (Kucukdisli & Opatz, 2012).

properties

IUPAC Name

3-formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c16-9-12-13(10-17-6-3-4-7-17)15(11-19)18-8-2-1-5-14(12)18/h1-2,5,8,11H,3-4,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCDOFFKWXWABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(N3C=CC=CC3=C2C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-2-(pyrrolidin-1-ylmethyl)indolizine-1-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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